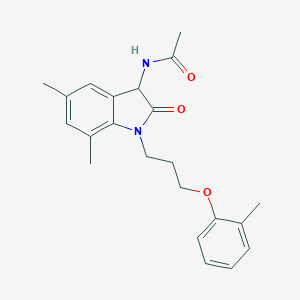
N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide” is a chemical compound with the linear formula C12H14N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H14N2O2 . This indicates that it contains 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Comprehensive Analysis of “N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide”
The compound belongs to the class of indole derivatives, which are known for their wide range of biological activities. Below is a detailed analysis of the scientific research applications of this compound, focusing on unique applications.
Antiviral Activity: Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide” may be explored for potential antiviral applications, particularly in the development of novel antiviral drugs.
Anti-inflammatory Properties: The indole nucleus is a common feature in many anti-inflammatory agents. Research into indole derivatives has revealed their potential to act as anti-inflammatory compounds . This compound could be investigated for its efficacy in reducing inflammation in various medical conditions.
Anticancer Applications: Indole derivatives are also known for their anticancer activities. They can bind with high affinity to multiple receptors, which is useful in cancer treatment strategies . The compound’s ability to interact with specific cellular targets could make it a candidate for anticancer drug development.
Anti-HIV Effects: Some indole derivatives have been studied for their anti-HIV properties. Molecular docking studies of similar compounds have shown promise in this field . The compound could be researched further to assess its potential as an anti-HIV agent.
Antioxidant Effects: The indole scaffold is associated with antioxidant properties. These compounds can neutralize free radicals and may be beneficial in preventing oxidative stress-related diseases . The compound’s antioxidant capacity could be harnessed for therapeutic applications.
Antimicrobial Activity: Indole derivatives have demonstrated antimicrobial effects against a variety of pathogens . The compound’s structure could be optimized for use as an antimicrobial agent, potentially leading to new treatments for infectious diseases.
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide” and similar compounds could be of interest in future research for the development of new therapeutic agents .
properties
IUPAC Name |
N-[5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-12-16(3)21-18(13-14)20(23-17(4)25)22(26)24(21)10-7-11-27-19-9-6-5-8-15(19)2/h5-6,8-9,12-13,20H,7,10-11H2,1-4H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDIKIDRVYOKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)
![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)
![1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368112.png)
![2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B368113.png)
![Ethyl 4-[4-(2-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368136.png)
![ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B368139.png)
![Ethyl 4-[4-(4-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368140.png)
![Ethyl 4-(3-methyl-6-oxo-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate](/img/structure/B368141.png)